molecular formula C18H19N5O2 B2923260 3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-31-9

3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2923260
CAS RN: 887462-31-9
M. Wt: 337.383
InChI Key: UNSIKHLONLKZHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One of the methods involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, they can be synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives are known for their antimicrobial properties. This compound, with its imidazole core, could be explored for its potential as an antibacterial or antifungal agent. The presence of the imidazole ring in drugs like metronidazole indicates its bactericidal capabilities .

Chemotherapy: Antitumor Activity

The structural complexity of this compound suggests it may interact with various biological targets. Imidazole derivatives have been reported to exhibit antitumor activities, making them candidates for chemotherapy drug development .

Anti-inflammatory Drugs

Imidazole compounds have shown anti-inflammatory properties. The specific substitution pattern on the imidazole ring of 3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could be researched for developing new anti-inflammatory medications .

Neurological Disorders: Neuroprotective Agents

Research has indicated that certain imidazole derivatives can act as neuroprotective agents. This compound could be studied for its potential to protect neuronal cells against damage or degeneration .

Gastrointestinal Treatments: Antiulcer Agents

Imidazole derivatives like omeprazole are used as antiulcer agents. The compound could be investigated for its efficacy in treating ulcers and related gastrointestinal disorders .

Antiviral Research

Given the broad antiviral activity of imidazole derivatives, this compound might be a valuable addition to the arsenal against viral infections. Its unique structure could be key in disrupting viral replication processes .

Enzyme Inhibition: Drug Design

The imidazole ring is a common motif in enzyme inhibitors. This compound’s structure could be utilized in the design of inhibitors targeting specific enzymes involved in disease processes .

Agricultural Chemistry: Pesticides

Imidazole derivatives are also used in pesticides. The compound’s potential pesticidal properties could be explored to develop new agricultural chemicals that are more effective and environmentally friendly .

Each of these applications warrants detailed research and exploration to fully understand the potential of 3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in scientific and medical advancements. The compound’s imidazole core is a promising structure that has been the foundation for many significant discoveries in various fields of chemistry and medicine .

Mechanism of Action

The mechanism of action of imidazole compounds can vary depending on their structure and the target they interact with. Some imidazole compounds have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions in the field of imidazole compounds are promising. They have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs , and thus, more research and development in this field can lead to the discovery of new therapeutic agents.

properties

IUPAC Name

2-benzyl-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-4-21-12(2)10-22-14-15(19-17(21)22)20(3)18(25)23(16(14)24)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSIKHLONLKZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16613912

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